1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-4-methoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-25-15-11-23(14-5-3-13(18)4-6-14)21-16(15)17(24)20-7-2-9-22-10-8-19-12-22/h3-6,8,10-12H,2,7,9H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRGLBZJBZPAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCCCN2C=CN=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the fluorophenyl and imidazolyl groups. Common reagents used in these reactions include fluorobenzene derivatives, imidazole, and various carboxylic acid derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Heterocyclic Cores
1-(4-Fluorophenyl)-N-[3-(1H-Imidazol-1-yl)propyl]-2,2-Dimethylcyclopropanecarboxamide
- Molecular Formula : C₁₈H₂₂FN₃O
- Key Features : Replaces the pyrazole ring with a 2,2-dimethylcyclopropane-carboxamide group.
- The compound lacks the methoxy group, reducing electron-donating effects compared to the target molecule.
- Source : CAS 1434927-54-4, synthesized via similar amide coupling strategies .
4-(4-Fluorobenzoyl)-N-[3-(1H-Imidazol-1-yl)propyl]-1H-Pyrrole-2-carboxamide
- Molecular Formula : C₁₈H₁₆FN₃O₂
- Key Features : Substitutes pyrazole with a pyrrole ring and introduces a fluorobenzoyl moiety.
- Properties : Pyrrole’s aromaticity and fluorobenzoyl group may alter binding interactions in biological systems. The absence of methoxy reduces hydrophilicity.
- Source : CAS 439111-52-1, synthesized via analogous acyl chloride reactions .
Analogs with Varied Substituents on the Aromatic/Amide Moieties
N-(3-(1H-Imidazol-1-yl)propyl)-4-Fluorobenzamide (Compound 6 in )
- Molecular Formula : C₁₆H₁₆FN₃O
- Key Features : Simpler benzamide structure without heterocyclic cores.
- Properties : Retains the 4-fluorophenyl group but lacks the pyrazole and methoxy substituents. Reported IR and NMR data confirm structural integrity.
- Activity: Implicated in CA inhibition studies using stop-flow assays with phenol red .
N-{3-[4-(4-Fluorophenyl)-5-(Pyridin-4-yl)-1H-Imidazol-1-yl]propyl} Benzamide
- Molecular Formula : C₂₄H₂₁FN₄O
- Key Features : Incorporates a pyridinyl-substituted imidazole ring and benzamide group.
- Properties: Higher molecular weight (400.45 g/mol) and increased hydrogen-bonding capacity (5 acceptors, 1 donor). The pyridine may enhance solubility in polar solvents .
Analogs with Antitumor Potential
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-N-Methylbenzenesulfonamide
Table 1: Structural and Property Comparison
Key Research Findings
Synthetic Commonalities : Many analogs, including the target compound, are synthesized via reactions of acyl chlorides with 3-(1H-imidazol-1-yl)propylamine, followed by purification via column chromatography .
Role of Fluorine : The 4-fluorophenyl group is recurrent in these compounds, likely improving lipophilicity and membrane permeability .
Impact of Heterocycles : Pyrazole and pyrrole cores influence electronic properties and binding interactions, while cyclopropane introduces steric constraints .
Biological Activity
1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-1H-pyrazole-3-carboxamide, a compound with notable pharmacological potential, is part of a class of pyrazole derivatives that have demonstrated diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structure
The molecular formula for this compound is , with a molecular weight of approximately 332 Da. The compound features a pyrazole ring, an imidazole moiety, and a fluorophenyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| LogP | 0.98 |
| Heavy Atoms Count | 24 |
| Rotatable Bonds Count | 5 |
| Number of Rings | 3 |
| Polar Surface Area (Å) | 59 |
| Hydrogen Bond Acceptors Count | 3 |
| Hydrogen Bond Donors Count | 1 |
These properties indicate a moderate lipophilicity and potential for interaction with biological membranes.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets, including receptors involved in inflammatory processes and cell signaling pathways. Pyrazole derivatives, in general, have been shown to exhibit anti-inflammatory, analgesic, and anticancer properties.
Therapeutic Applications
- Anti-inflammatory Effects : Studies have demonstrated that compounds similar to this pyrazole derivative can inhibit the activity of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Anticancer Potential : Some research suggests that pyrazole derivatives can induce apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt pathway. This makes them candidates for further investigation in cancer therapy.
- Antimicrobial Activity : There is emerging evidence that certain pyrazole compounds exhibit antimicrobial properties, potentially offering new avenues for treating infections resistant to conventional antibiotics.
Case Studies and Research Findings
A review of the literature reveals several studies that focus on the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Activity : In preclinical models, compounds structurally related to this compound showed significant inhibition of COX enzymes, leading to decreased inflammation markers in animal models .
- Anticancer Research : A comparative study evaluated various pyrazole derivatives against cancer cell lines. Results indicated that modifications to the pyrazole structure enhanced cytotoxicity against specific cancer types .
- Microbial Inhibition : In vitro assays demonstrated that certain pyrazole compounds exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as novel antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves: (i) Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or aldehydes under acidic conditions (e.g., H₂SO₄ or AcOH) . (ii) Introduction of the 4-methoxy group via nucleophilic substitution or methylation of a hydroxyl intermediate. (iii) Coupling the pyrazole-3-carboxylic acid derivative with 3-(1H-imidazol-1-yl)propylamine using carbodiimide-mediated amidation (e.g., EDCI/HOBt) .
- Critical Factors : Temperature (60–80°C for amidation), solvent polarity (DMF or DCM), and catalyst choice (e.g., AlCl₃ for Friedel-Crafts acylation in related compounds) .
Q. How is the crystal structure of this compound determined, and what software tools are validated for refinement?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection at low temperatures (100 K) reduces thermal motion artifacts. Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) due to its robustness in handling small-molecule data and twinning corrections .
- Validation : Check R-factor convergence (<5%), validate hydrogen bonding networks (e.g., imidazole N–H···O interactions), and cross-verify with DFT-optimized geometries .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance selectivity for kinase targets, and what conflicting SAR data require resolution?
- Methodology : (i) Substituent Optimization : Replace the 4-methoxy group with electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity, as seen in factor Xa inhibitors . (ii) Scaffold Hopping : Replace imidazole with pyridine (as in ) to alter π-π stacking interactions.
- Data Contradictions : Fluorine at the 4-position may improve membrane permeability but reduce solubility in polar solvents (e.g., logP increases by ~0.5 units vs. non-fluorinated analogs) . Conflicting reports on imidazole-propyl linker flexibility vs. rigidity require MD simulations to assess binding pocket accommodation .
Q. What computational strategies are effective in predicting metabolic stability and resolving discrepancies between in vitro and in vivo pharmacokinetic data?
- Methodology : (i) ADME Prediction : Use QSAR models (e.g., SwissADME) to predict CYP450 metabolism hotspots, focusing on imidazole N-methylation or pyrazole ring oxidation . (ii) PBPK Modeling : Incorporate hepatic clearance rates from microsomal assays (e.g., human liver microsomes) and adjust for species-specific differences in plasma protein binding (e.g., >90% in humans vs. 80% in rodents) .
- Contradiction Resolution : If in vitro half-life (t₁/₂) exceeds in vivo observations, evaluate first-pass metabolism via portal vein sampling or intestinal permeability assays .
Q. How can reaction pathways be optimized to minimize byproducts during scale-up, and what analytical techniques validate purity?
- Methodology : (i) DoE (Design of Experiments) : Vary stoichiometry, solvent (e.g., switch from DMF to THF for easier removal), and catalyst loading (e.g., Pd/C for hydrogenation steps) . (ii) Byproduct Tracking : Use LC-MS/MS to detect dimerization or hydrolysis byproducts (e.g., imidazole-propylamide cleavage under acidic conditions) .
- Validation : NMR (¹³C for carbonyl integrity) and HPLC-ELSD (for non-UV-active impurities) ensure >98% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
